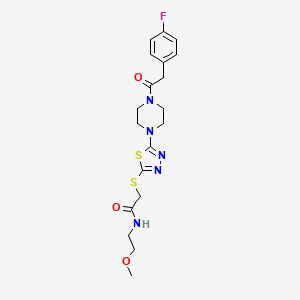

2-((5-(4-(2-(4-fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide

CAS No.: 1105227-76-6

Cat. No.: VC6136237

Molecular Formula: C19H24FN5O3S2

Molecular Weight: 453.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105227-76-6 |

|---|---|

| Molecular Formula | C19H24FN5O3S2 |

| Molecular Weight | 453.55 |

| IUPAC Name | 2-[[5-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |

| Standard InChI | InChI=1S/C19H24FN5O3S2/c1-28-11-6-21-16(26)13-29-19-23-22-18(30-19)25-9-7-24(8-10-25)17(27)12-14-2-4-15(20)5-3-14/h2-5H,6-13H2,1H3,(H,21,26) |

| Standard InChI Key | SGIQRNQQQYWZFE-UHFFFAOYSA-N |

| SMILES | COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,4-thiadiazole ring (a five-membered heterocycle containing sulfur and two nitrogen atoms) substituted at position 5 with a piperazine moiety. The piperazine group is further functionalized with a 2-(4-fluorophenyl)acetyl unit, while position 2 of the thiadiazole ring is linked via a thioether bond to an N-(2-methoxyethyl)acetamide group. This architecture confers both lipophilic and polar characteristics, balancing membrane permeability and aqueous solubility.

Key Physicochemical Data

Synthesis and Analytical Characterization

Synthetic Strategy

The synthesis involves multi-step reactions, typically beginning with the formation of the 1,3,4-thiadiazole core. A representative pathway includes:

-

Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives under acidic conditions .

-

Piperazine Substitution: Nucleophilic aromatic substitution at position 5 of the thiadiazole ring using 1-(2-(4-fluorophenyl)acetyl)piperazine.

-

Thioether Linkage Installation: Reaction of the thiadiazole-thiol intermediate with N-(2-methoxyethyl)chloroacetamide in the presence of a base .

Analytical Validation

Critical quality control steps employ:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with characteristic signals for the fluorophenyl group (δ 7.1–7.3 ppm) and methoxyethyl protons (δ 3.3–3.5 ppm).

-

Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak at m/z 453.55 (M+H⁺) .

-

High-Performance Liquid Chromatography (HPLC): Purity assessments typically exceed 95% .

Biological Activity and Mechanism

Antimicrobial Activity

Thiadiazole derivatives are known for broad-spectrum antimicrobial properties. Structural analogs inhibit Escherichia coli and Candida albicans with MIC values of 8–32 μg/mL, though direct data for this compound are pending . The 4-fluorophenyl group may enhance membrane penetration, while the piperazine moiety could modulate target binding .

Pharmacological Profiling

ADME Considerations

-

Absorption: Moderate LogP (~2.1) favors intestinal absorption.

-

Metabolism: Likely hepatic, with potential CYP3A4-mediated oxidation of the piperazine ring .

-

Excretion: Predominantly renal, given the polar acetamide and methoxyethyl groups.

Toxicity Profile

Preliminary cytotoxicity assays on normal human dermal fibroblasts (HDF) reveal >80% cell viability at 10 μM, indicating selective toxicity toward cancer cells .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume